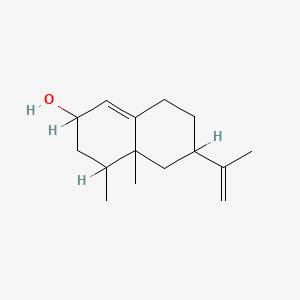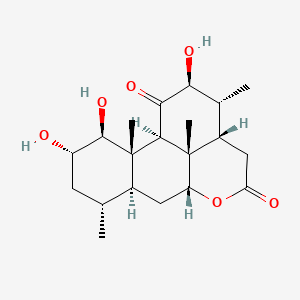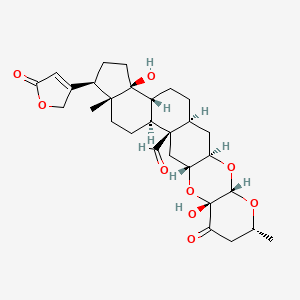
4-(二丙基氨基)苯甲醛
描述
4-(dipropylamino)benzaldehyde, also known as 4-(N,N-dipropylamino)benzaldehyde, is a chemical compound that has garnered interest due to its unique properties and potential applications. It is a derivative of benzaldehyde, where the aldehyde group is substituted with a dipropylamino group at the para position. This compound is known for its role as a potent, reversible inhibitor of class I aldehyde dehydrogenase (ALDH1A1) in both mouse and human models .
科学研究应用
4-(dipropylamino)benzaldehyde, has several scientific research applications:
Industry: It is used in the synthesis of various pharmaceuticals and agrochemicals.
作用机制
Mode of Action
DPAB acts as a potent, reversible inhibitor of ALDH1A1 . It inhibits the oxidation of all-trans retinal to all-trans retinoic acid by ALDH1A1 . In kinetic studies, DPAB showed mixed-type inhibition with respect to the aldehyde substrates .
Biochemical Pathways
The inhibition of ALDH1A1 by DPAB affects the oxidation of all-trans retinal to all-trans retinoic acid . This process is part of the signal transduction pathways mediated by retinoic acid, which play a critical role in the regulation of cell growth and differentiation during embryogenesis, hematopoiesis, and in a variety of tumor cell lines in culture .
Pharmacokinetics
Its potent inhibition of aldh1a1, with ic50 values of 011 and 013 μM for purified mouse and human ALDH1A1 respectively, suggest that it may have good bioavailability .
Result of Action
The inhibition of ALDH1A1 by DPAB leads to a decrease in the oxidation of all-trans retinal to all-trans retinoic acid .
Action Environment
The degree of inhibition by dpab was found to be highly dependent on the structure of the aldehyde substrate .
生化分析
Biochemical Properties
Benzaldehyde, 4-(dipropylamino)- plays a significant role in biochemical reactions, particularly as an inhibitor of aldehyde dehydrogenase enzymes. It has been identified as a potent, reversible inhibitor of class I aldehyde dehydrogenase in both mouse and human models . This compound interacts with enzymes such as aldehyde dehydrogenase 1A1 (ALDH1A1) and aldehyde dehydrogenase 1A2 (ALDH1A2), inhibiting the oxidation of retinal to retinoic acid . The inhibition of these enzymes by Benzaldehyde, 4-(dipropylamino)- is crucial in regulating the levels of retinoic acid, which plays a vital role in cell growth and differentiation.
Cellular Effects
Benzaldehyde, 4-(dipropylamino)- has notable effects on various types of cells and cellular processes. It influences cell function by inhibiting the differentiation of HL-60 promyelocytic leukemia cells exposed to retinal . This compound affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of aldehyde dehydrogenase enzymes. The inhibition of retinal oxidation by Benzaldehyde, 4-(dipropylamino)- leads to altered levels of retinoic acid, which in turn impacts cell growth and differentiation.
Molecular Mechanism
The molecular mechanism of Benzaldehyde, 4-(dipropylamino)- involves its interaction with aldehyde dehydrogenase enzymes. This compound exhibits mixed-type inhibition with respect to aldehyde substrates such as propanal, phenylacetaldehyde, benzaldehyde, and aldophosphamide . Benzaldehyde, 4-(dipropylamino)- binds to the active site of these enzymes, preventing the oxidation of aldehyde substrates and thereby reducing the production of retinoic acid. This inhibition affects various cellular processes, including cell differentiation and growth.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzaldehyde, 4-(dipropylamino)- change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that Benzaldehyde, 4-(dipropylamino)- maintains its inhibitory activity over extended periods, leading to sustained alterations in retinoic acid levels and subsequent cellular effects . The long-term exposure to this compound can result in persistent changes in cell growth and differentiation.
Dosage Effects in Animal Models
The effects of Benzaldehyde, 4-(dipropylamino)- vary with different dosages in animal models. At low concentrations, this compound effectively inhibits aldehyde dehydrogenase enzymes, leading to significant changes in retinoic acid levels and cellular processes . At high doses, Benzaldehyde, 4-(dipropylamino)- may exhibit toxic or adverse effects, including potential cytotoxicity and disruption of normal cellular functions. The threshold effects observed in these studies highlight the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
Benzaldehyde, 4-(dipropylamino)- is involved in metabolic pathways related to the oxidation of aldehyde substrates. It interacts with enzymes such as aldehyde dehydrogenase 1A1 and aldehyde dehydrogenase 1A2, inhibiting their activity and affecting the production of retinoic acid . This compound’s impact on metabolic flux and metabolite levels is significant, as it modulates the balance of retinoic acid and other related metabolites in cells.
Transport and Distribution
The transport and distribution of Benzaldehyde, 4-(dipropylamino)- within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound may be transported across cell membranes and distributed to various cellular compartments, affecting its localization and accumulation . The interactions with specific transporters and binding proteins play a crucial role in determining the bioavailability and efficacy of Benzaldehyde, 4-(dipropylamino)- in different cellular contexts.
Subcellular Localization
Benzaldehyde, 4-(dipropylamino)- exhibits specific subcellular localization, which can influence its activity and function. This compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of Benzaldehyde, 4-(dipropylamino)- is essential for its interaction with aldehyde dehydrogenase enzymes and subsequent inhibition of retinal oxidation.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of substituted benzaldehydes, including 4-(N,N-dipropylamino)benzaldehyde, can be achieved through various methods. One common approach involves the use of a two-step, one-pot reduction/cross-coupling procedure. This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting the latent aldehyde and making it suitable for subsequent cross-coupling with strong nucleophilic organometallic reagents .
Industrial Production Methods: Industrial production of benzaldehyde derivatives often involves the oxidation of toluene with air in the presence of a vanadium (V) oxide catalyst. This method is favored for its efficiency and scalability .
化学反应分析
Types of Reactions: 4-(dipropylamino)benzaldehyde, undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly noted for its ability to inhibit the oxidation of all-trans retinal to all-trans retinoic acid by ALDH1A1 .
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic reagents like Grignard reagents or organolithium compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.
相似化合物的比较
4-(N,N-diethylamino)benzaldehyde: Another potent inhibitor of ALDH1A1, but with slightly different efficacy and selectivity.
Benzaldehyde: The parent compound, which lacks the dipropylamino group and has different reactivity and applications.
Uniqueness: 4-(dipropylamino)benzaldehyde, is unique due to its high potency and selectivity as an ALDH1A1 inhibitor. Its dipropylamino group enhances its inhibitory activity compared to other benzaldehyde derivatives .
属性
IUPAC Name |
4-(dipropylamino)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-3-9-14(10-4-2)13-7-5-12(11-15)6-8-13/h5-8,11H,3-4,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDOZLDYBGNJMMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060617 | |
| Record name | Benzaldehyde, 4-(dipropylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
613-28-5 | |
| Record name | 4-(Dipropylamino)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=613-28-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(N,N-Dipropylamino)benzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613285 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-(Dipropylamino)benzaldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156559 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzaldehyde, 4-(dipropylamino)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzaldehyde, 4-(dipropylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-(dipropylamino)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.396 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-(DIPROPYLAMINO)BENZALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RU88O0QKA9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Pregn-4-ene-3,20-dione, 21-chloro-9-fluoro-11-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]-, (11beta,16alpha)-](/img/structure/B1213345.png)









